3-(Phenylethynyl)phenol
Overview
Description
3-(Phenylethynyl)phenol is an organic compound characterized by a phenol group substituted with a phenylethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Phenylethynyl)phenol can be synthesized through several methods. One common approach involves the reaction of phenol with phenylacetylene in the presence of a catalyst. For instance, phenyl ethynyl functional addition curable phenolic resins can be synthesized by reacting a mixture of phenol and this compound with formaldehyde in the presence of an acid catalyst . This reaction typically yields polymers with relatively narrow molar-mass distribution.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylethynyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for the reduction of quinones to hydroquinones.
Major Products Formed:
Oxidation: Quinones, such as 2,5-cyclohexadiene-1,4-dione.
Reduction: Hydroquinones.
Scientific Research Applications
3-(Phenylethynyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The ethynyl group can enhance the compound’s ability to undergo addition reactions, contributing to its unique properties .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-(Phenylethynyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-(Phenylethynyl)phenol: Similar structure but with the phenylethynyl group at the fourth position.
Uniqueness: 3-(Phenylethynyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a phenylethynyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of high-performance materials and in various research applications .
Properties
IUPAC Name |
3-(2-phenylethynyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMWLTAZXNKXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557387 | |
Record name | 3-(Phenylethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111731-38-5 | |
Record name | 3-(Phenylethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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